methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
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Overview
Description
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex organometallic compound that combines a pyrrolidine derivative with a rhodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of the pyrrolidine derivative to a rhodium precursor. One common method involves the reaction of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate with a rhodium(II) acetate dimer in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium ion.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and under controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) species. Substitution reactions can produce a wide range of rhodium complexes with different ligands.
Scientific Research Applications
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the ability of rhodium complexes to interact with DNA and proteins.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion to various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+)
- Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+)
Uniqueness
Compared to similar compounds, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exhibits unique reactivity and stability due to the specific electronic properties of rhodium. This makes it particularly effective in catalytic applications and provides distinct advantages in medicinal chemistry.
Properties
IUPAC Name |
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHLPXCDLYHGIN-WTODAKLXSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O12Rh2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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